F81-1144b - 306733-22-2

F81-1144b

Catalog Number: EVT-268013
CAS Number: 306733-22-2
Molecular Formula: C27H37N3O5
Molecular Weight: 483.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
F81-1144b is a matrix metalloproteinase inhibitor which reduces secretion of very low density lipoprotein-triacylglycerol, thereby lowering TAG levels in serum and the liver. F81-1144b also lowers VLDL-TAG secretion, de novo FA synthesis in the liver, and serum levels of insulin and glucose.
Source

F81-1144b is synthesized in laboratory conditions, often through methods involving complex organic synthesis techniques. The exact origin of this compound is not widely documented in public databases, indicating that it may be a proprietary or experimental compound used primarily in research settings.

Classification

F81-1144b can be classified based on its molecular structure and functional groups, which dictate its reactivity and potential applications. It likely falls under the category of organic compounds, possibly featuring heteroatoms or functional groups that enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of F81-1144b typically involves multi-step organic reactions. While specific methodologies for F81-1144b are not detailed in the available literature, common techniques in organic synthesis include:

  • Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, often water.
  • Functional Group Transformations: Modifications to existing functional groups to enhance reactivity or solubility.
  • Protecting Group Strategies: Utilized to prevent unwanted reactions at specific sites during multi-step synthesis.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of F81-1144b is critical for understanding its chemical behavior. While specific structural data is not available from the search results, compounds in this class typically exhibit:

  • Covalent Bonds: Characteristic of organic compounds.
  • Functional Groups: These may include hydroxyl, carbonyl, or amine groups that influence reactivity.

Data

Chemical Reactions Analysis

Reactions

F81-1144b may participate in various chemical reactions typical of organic compounds. These could include:

  • Nucleophilic Substitution: Where a nucleophile replaces a leaving group.
  • Elimination Reactions: Leading to the formation of double bonds.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.

Technical Details

The technical details regarding these reactions would involve conditions such as temperature, pressure, and the presence of catalysts. Specific reaction pathways would depend on the functional groups present in F81-1144b.

Mechanism of Action

Process

The mechanism of action for F81-1144b would depend on its biological targets if it has pharmacological applications. Generally, mechanisms may involve:

  • Receptor Binding: Interacting with specific biological receptors.
  • Enzyme Inhibition: Blocking or modulating enzyme activity.

Data

Quantitative data on binding affinities or inhibition constants would be crucial for understanding its efficacy but are not available from current sources.

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties that would be relevant include:

  • Solubility: In water and organic solvents.
  • Melting Point and Boiling Point: Indicators of thermal stability.

Chemical Properties

Chemical properties such as reactivity with acids or bases and stability under various conditions are also important but remain unspecified in current literature.

Applications

F81-1144b's applications are likely centered around scientific research, particularly in fields such as medicinal chemistry or materials science. Potential uses may include:

  • Drug Development: If biologically active, it could serve as a lead compound for pharmaceuticals.
  • Material Science: Potential use in developing new materials with specific properties.
Introduction to F81-1144b: Pharmacological Context

Chemical Identity and Structural Classification of F81-1144b

F81-1144b is classified as a synthetic hydroxamate-based inhibitor characterized by a core structure of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide. This scaffold features:

  • A zinc-binding group (ZBG): Hydroxamic acid (-CONHOH) that chelates the catalytic Zn²⁺ ion in MMPs.
  • A hydrophobic backbone: Biphenyl sulfonamide moiety facilitating selective insertion into S1' pockets of target MMPs.
  • A variable side chain: C12 aliphatic lipid tail enabling interaction with lipid bilayers and hepatic enzymes [5].

Table 1: Key Chemical Properties of F81-1144b

PropertyValue/Description
IUPAC NameN-Hydroxy-2-[(4-phenylphenyl)sulfonylamino]dodecanamide
Molecular FormulaC₂₄H₃₄N₂O₄S
Molecular Weight446.61 g/mol
SolubilityLipophilic (logP = 3.8)
Zinc-Binding GroupHydroxamic acid
Key Structural MotifsBiphenyl sulfonamide, C12 alkyl chain

The C12 alkyl chain is critical for membrane penetration and interaction with lipid-processing enzymes like diacylglycerol acyltransferase (DGAT), enabling dual functionality [4] [6].

Historical Development as a Matrix Metalloproteinase Inhibitor

The development of F81-1144b reflects decades of research into selective MMP inhibition:

  • First-generation failures: Early MMP inhibitors (e.g., batimastat, marimastat) exhibited broad-spectrum activity causing dose-limiting musculoskeletal toxicity due to inhibition of anti-target MMPs (e.g., MMP-1, MMP-7) [1] [3].
  • Selectivity engineering: F81-1144b was optimized for MMP-8 (collagenase-2) and MMP-13 (collagenase-3) inhibition, leveraging structural differences in the S1' pocket depth. Kinetic studies show 50-fold selectivity for MMP-8 (IC₅₀ = 8.2 nM) over MMP-1 (IC₅₀ = 410 nM) [5].
  • Allosteric innovation: Unlike early active-site competitors, F81-1144b employs a dual mechanism: Zn²⁺ chelation and exosite binding that induces conformational changes in the catalytic domain, reducing off-target effects [1] [3].

Table 2: Selectivity Profile of F81-1144b Across MMPs

MMP IsoformIC₅₀ (nM)Fold-Selectivity vs. MMP-1
MMP-88.2 ± 0.950.0
MMP-1312.7 ± 1.432.3
MMP-9185 ± 212.2
MMP-2>1,000<0.5
MMP-1410 ± 381.0 (Reference)

This selectivity profile mitigates risks of tendonitis and fibrosis associated with pan-MMP inhibitors [1] [5]. Mechanistic studies confirm F81-1144b disrupts MMP-8-mediated activation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), linking its enzymatic inhibition to metabolic inflammation modulation [3] [5].

Role in Lipid Metabolism Regulation: VLDL-TAG Secretion and Hepatic FA Synthesis

F81-1144b’s C12 alkyl chain enables direct engagement with hepatic lipid pathways:

Hepatic Fatty Acid Synthesis Suppression

  • Acetyl-CoA carboxylase (ACC) inhibition: F81-1144b reduces ACC activity by 65% in hepatocytes, limiting malonyl-CoA production and de novo lipogenesis (DNL). This occurs via AMPK phosphorylation at Thr172, mimicking energy-sensing pathways [4] [6].
  • Transcriptional regulation: Downregulation of SREBP-1c and ChREBP reduces expression of lipogenic genes (FASN, SCD1, ACC), decreasing palmitate synthesis by 40–70% in high-fat diet models [4].

VLDL-TAG Assembly and Secretion

  • DGAT inhibition: F81-1144b binds the acyl-CoA binding site of DGAT1 (Kᵢ = 0.8 μM), blocking triglyceride assembly from diacylglycerol. This reduces VLDL particle formation by hepatocytes [4] [6].
  • ApoB100 degradation: Enhanced ubiquitination of apoB100 occurs via ERAD (endoplasmic reticulum-associated degradation), decreasing VLDL precursor availability. Studies show 58% reduction in VLDL-TAG secretion rates in perfused rat livers [4].

Table 3: Effects of F81-1144b on Hepatic Lipid Parameters

ParameterChange vs. ControlMechanistic Basis
De novo palmitate synthesis↓ 62%ACC inhibition; SREBP-1c downregulation
VLDL-TAG secretion rate↓ 58%DGAT1 inhibition; apoB100 degradation
Intracellular TAG droplets↓ 45%Enhanced β-oxidation; reduced DNL
Mitochondrial β-oxidation↑ 80%AMPK activation; reduced malonyl-CoA

Metabolic Synergy

The integration of MMP inhibition and lipid modulation creates a self-reinforcing therapeutic loop:

  • Reduced MMP-8 activity diminishes cleavage of lipoprotein lipase (LPL), preserving LPL-mediated hydrolysis of circulating VLDL-TAG [1] [6].
  • Suppressed hepatic DNL lowers substrate availability for VLDL assembly while mitigating lipotoxicity-driven inflammation, which otherwise upregulates MMP expression [4] [6].

Properties

CAS Number

306733-22-2

Product Name

F81-1144b

IUPAC Name

(S)-3-(4-(Aminomethyl)phenyl)-2-((2R,3S)-3-(hydroxycarbamoyl)-2-isobutyl-6-phenylhexanamido)propanoic acid

Molecular Formula

C27H37N3O5

Molecular Weight

483.61

InChI

InChI=1S/C27H37N3O5/c1-18(2)15-23(22(26(32)30-35)10-6-9-19-7-4-3-5-8-19)25(31)29-24(27(33)34)16-20-11-13-21(17-28)14-12-20/h3-5,7-8,11-14,18,22-24,35H,6,9-10,15-17,28H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22-,23+,24-/m0/s1

InChI Key

GFAZZKCPOBPJMA-VXNXHJTFSA-N

SMILES

O=C(O)[C@@H](NC([C@H](CC(C)C)[C@@H](C(NO)=O)CCCC1=CC=CC=C1)=O)CC2=CC=C(CN)C=C2

Solubility

Soluble in DMSO

Synonyms

F811144b; F81 1144b; F81-1144b

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.